molecular formula C21H18FN3O2 B2684001 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1251598-29-4

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Katalognummer: B2684001
CAS-Nummer: 1251598-29-4
Molekulargewicht: 363.392
InChI-Schlüssel: OFQXPJXFCNPOHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinolin-4-one derivative featuring a fluorine atom at position 6, a propyl group at position 1, and a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3.

Eigenschaften

IUPAC Name

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-3-10-25-12-17(19(26)16-11-15(22)8-9-18(16)25)21-23-20(24-27-21)14-6-4-13(2)5-7-14/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQXPJXFCNPOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can be achieved through a multi-step synthetic route. One of the common methods involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile derivative under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: The 4-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable aryl halide.

    Formation of the quinolone core: The quinolone core can be synthesized by the condensation of an appropriate aniline derivative with a β-keto ester, followed by cyclization and fluorination at the 6th position.

    Introduction of the propyl group: The propyl group can be introduced through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be done by using advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinolone core and the 1,2,4-oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction may yield tetrahydroquinolones.

Wissenschaftliche Forschungsanwendungen

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its effects on cellular processes.

Wirkmechanismus

The mechanism of action of 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling.

    Modulating Receptors: The compound may interact with specific receptors on the cell surface or within the cell, leading to changes in cellular responses.

    Altering Gene Expression: The compound may affect the expression of specific genes, leading to changes in cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Analogues Identified

The closest structural analogues include:

6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one ()

6-Ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one ()

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property Target Compound (6-Fluoro) 6-Methyl Analogue () 6-Ethyl Analogue ()
Substituent at Position 6 Fluorine (-F) Methyl (-CH₃) Ethyl (-CH₂CH₃)
Substituent at Position 1 Propyl (-CH₂CH₂CH₃) Propyl (-CH₂CH₂CH₃) 4-Methylbenzyl (-CH₂C₆H₄CH₃)
Molecular Formula C₂₁H₁₈FN₃O₂* C₂₂H₂₁N₃O₂ C₂₆H₂₄N₃O₂
Molecular Weight (g/mol) ~363.42 359.42 ~398.49
Key Functional Groups Fluorine (electron-withdrawing), Oxadiazole (π-system) Methyl (electron-donating), Oxadiazole Ethyl (bulkier), Benzyl (aromatic)

*Calculated based on substitution of methyl (-CH₃) with fluorine (-F) in the 6-methyl analogue.

Electronic and Steric Effects
  • Fluorine vs. This substitution may improve solubility in polar solvents but reduce lipophilicity (logP) .
  • Propyl vs. Benzyl : The propyl group at position 1 in the target compound minimizes steric hindrance compared to the bulkier 4-methylbenzyl group in the 6-ethyl analogue, which could influence receptor-binding selectivity.
Metabolic Stability

The 1,2,4-oxadiazole ring in all three compounds confers resistance to enzymatic degradation, but the fluorine atom in the target compound may further stabilize the molecule against oxidative metabolism due to its electronegativity .

Research Findings and Implications

Crystallographic Data (Indirect Evidence)

  • Structural determination tools like SHELXL () and ORTEP-3 () are critical for resolving the conformation of such heterocyclic compounds.

Limitations and Knowledge Gaps

  • No bioactivity data (e.g., IC₅₀, binding affinities) or experimental solubility/logP values were available in the provided evidence.
  • The 6-ethyl analogue () lacks accessible structural or pharmacological data due to incomplete PubChem records.

Biologische Aktivität

The compound 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on available research.

Chemical Structure and Synthesis

This compound belongs to the class of heterocyclic compounds and features a quinoline core substituted with a fluoro group and an oxadiazole ring. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the fluoro group using fluorination reagents such as Selectfluor.
  • Synthesis of the oxadiazole ring , often via cyclization of hydrazides with carboxylic acid derivatives.

Anticancer Properties

Recent studies have indicated that derivatives of quinoline and oxadiazole exhibit significant anticancer activity. For instance, compounds similar in structure to This compound have shown efficacy against various cancer cell lines:

  • Cytotoxicity : The compound demonstrated potent cytotoxic effects against human cancer cell lines at low concentrations (nanomolar range) .
  • Mechanism of Action : It is believed that these compounds induce apoptosis through oxidative stress pathways and inhibition of key cellular processes .

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have also been tested for antimicrobial activity. Research indicates that compounds with similar heterocyclic structures exhibit:

  • Inhibition against bacterial strains : Studies have reported significant activity against both Gram-positive and Gram-negative bacteria .

The biological activity of This compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity in various signaling pathways related to cell growth and apoptosis.

Data Table: Biological Activity Summary

Activity TypeEffectivenessCell Lines TestedReference
CytotoxicityHigh (nM range)Glioblastoma, Breast Cancer
AntimicrobialModerateVarious Bacterial Strains
Apoptosis InductionConfirmedCancer Cell Lines

Case Studies

Several case studies exemplify the compound's potential:

  • Study on Cytotoxicity : A study evaluated the compound's effects on glioblastoma cells, revealing significant apoptosis induction through oxidative stress mechanisms.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial action against common pathogens, demonstrating promising results comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Chromolith® columns) is recommended for purity assessment, using gradient elution with acetonitrile/water (0.1% TFA) to resolve impurities .
  • FTIR Spectroscopy to confirm functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹ and quinolin-4-one carbonyl at ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode) .
  • X-ray Crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated in structurally similar fluorinated heterocycles .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use the shake-flask method in buffered solutions (pH 2–8) with solvents like DMSO, methanol, or PBS. Quantify via UV-Vis spectroscopy at λmax (~300 nm for quinolin-4-one derivatives) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Monitor hydrolytic stability of the oxadiazole ring under acidic/basic conditions .

Q. What synthetic routes are reported for analogous 1,2,4-oxadiazole-containing quinolinones?

  • Methodological Answer :

  • Cyclocondensation : React 3-carboxyquinolin-4-one derivatives with amidoximes in the presence of EDCI/HOBt, followed by dehydration with POCl₃ to form the oxadiazole ring .
  • Microwave-Assisted Synthesis : Optimize reaction time (e.g., 30 min at 120°C) to improve yield (~65–75%) compared to conventional heating .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Targeted Modifications : Synthesize analogs with variations in the 4-methylphenyl group (e.g., halogen substitution) or propyl chain length. Assess activity against targets like kinase enzymes or GPCRs via in vitro assays .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with binding pockets (e.g., ATP-binding sites). Validate with mutagenesis studies .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate substituent effects with IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated quinolinone derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism .
  • Batch-to-Batch Reproducibility : Ensure compound purity >98% (HPLC) and control for residual solvents (KF titration) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce logP while maintaining potency. Use Caco-2 cell assays to predict intestinal absorption .
  • Plasma Protein Binding : Measure via equilibrium dialysis and correlate with free fraction in pharmacokinetic models .
  • ProDrug Strategies : Mask the 4-oxo group with acetyl or PEGylated moieties to enhance bioavailability .

Key Recommendations for Methodological Rigor

  • Validate analytical methods per ICH Q2(R1) guidelines .
  • Use receptor-response models with hybrid computational/wet-lab approaches to address data divergence .
  • Prioritize Open Access crystallographic databases (e.g., CCDC) for structural comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.